molecular formula C2H5NS B15221929 2-Aminoethenethiol

2-Aminoethenethiol

Cat. No.: B15221929
M. Wt: 75.14 g/mol
InChI Key: JLZMZFJVTNYDOT-OWOJBTEDSA-N
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Description

2-Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. This compound is characterized by the presence of both an amine and a thiol functional group. It is a white, water-soluble solid that is often used in its hydrochloride salt form due to its instability in free base form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethanethiol can be synthesized through the reaction of ethyleneimine with hydrogen sulfide. The reaction proceeds as follows:

NHCH2CH2+H2SHSCH2CH2NH2\text{NHCH}_2\text{CH}_2 + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{NH}_2 NHCH2​CH2​+H2​S→HSCH2​CH2​NH2​

This method involves the use of ethyleneimine, which reacts with hydrogen sulfide under controlled conditions to yield 2-aminoethanethiol .

Industrial Production Methods: In industrial settings, 2-aminoethanethiol is often produced as its hydrochloride salt, which is more stable and easier to handle. The production process involves the reaction of ethyleneimine with hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethanethiol undergoes various chemical reactions, including:

    Oxidation: In the presence of air, 2-aminoethanethiol readily oxidizes to form the corresponding disulfide, cystamine.

    Reduction: It can be reduced back to its thiol form from the disulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to air or oxidizing agents.

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Aminoethanethiol has a wide range of applications in scientific research:

Mechanism of Action

2-Aminoethanethiol exerts its effects primarily through its thiol group, which can interact with various molecular targets. In the treatment of cystinosis, it forms a mixed disulfide with cystine, facilitating its transport out of lysosomes. This reduces the accumulation of cystine in cells, thereby alleviating the symptoms of the disease .

Comparison with Similar Compounds

    Cysteine: An amino acid with a similar thiol group but with an additional carboxyl group.

    Cystamine: The disulfide form of 2-aminoethanethiol.

    Mercaptoethylamine: Another aminothiol with similar properties.

Uniqueness: 2-Aminoethanethiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts also makes it more versatile in industrial applications compared to similar compounds .

Properties

Molecular Formula

C2H5NS

Molecular Weight

75.14 g/mol

IUPAC Name

(E)-2-aminoethenethiol

InChI

InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+

InChI Key

JLZMZFJVTNYDOT-OWOJBTEDSA-N

Isomeric SMILES

C(=C/S)\N

Canonical SMILES

C(=CS)N

Origin of Product

United States

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